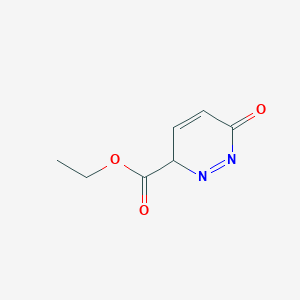

ethyl 6-oxo-3H-pyridazine-3-carboxylate

CAS No.:

Cat. No.: VC16590692

Molecular Formula: C7H8N2O3

Molecular Weight: 168.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H8N2O3 |

|---|---|

| Molecular Weight | 168.15 g/mol |

| IUPAC Name | ethyl 6-oxo-3H-pyridazine-3-carboxylate |

| Standard InChI | InChI=1S/C7H8N2O3/c1-2-12-7(11)5-3-4-6(10)9-8-5/h3-5H,2H2,1H3 |

| Standard InChI Key | JWRWGULQNGXMOM-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1C=CC(=O)N=N1 |

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

Ethyl 6-oxo-3H-pyridazine-3-carboxylate features a pyridazine core substituted with a ketone group at position 6 and an ethyl ester moiety at position 3. The planar aromatic system facilitates π-π stacking interactions, while the electron-withdrawing carbonyl and ester groups influence its reactivity in nucleophilic and electrophilic substitutions .

Physical and Thermodynamic Data

Key physicochemical parameters include:

| Property | Value | Source Citation |

|---|---|---|

| Melting Point | 127–128 °C | |

| Density | 1.33 g/cm³ | |

| pKa (Predicted) | 10.41 ± 0.40 | |

| Appearance | Ash-colored crystalline powder | |

| Solubility | Moderate in polar solvents |

The compound exhibits stability under inert gas storage (2–8°C) but undergoes hydrolysis in strongly acidic or basic conditions due to ester group lability .

Synthetic Methodologies

One-Pot Multicomponent Synthesis

Recent advances employ regioselective one-pot reactions combining arylglyoxals, hydrazine hydrate, and β-keto esters. For example, ethyl butyrylacetate reacts with arylglyoxals in aqueous media to yield 6-aryl-3-substituted pyridazine carboxylates via a keto-enol tautomerization mechanism . While this method primarily produces 4-carboxylate derivatives, modifications using ethyl cyanoacetate or malonate esters could adapt the protocol for synthesizing the 3-carboxylate analog .

Cyclocondensation Routes

Alternative pathways involve cyclocondensation of hydrazines with α,β-unsaturated carbonyl compounds. A reported synthesis of ethyl 5-cyano-6-oxo-1,6-dihydropyridazine-3-carboxylate uses aryldiazonium salts and diethyl 2-cyano-3-methylglutaconate under acidic conditions . This method achieves yields >65% and demonstrates scalability for industrial applications .

Comparative Analysis with Structural Analogs

Ethyl 6-Chloropyridazine-3-Carboxylate

This analog (C₇H₇ClN₂O₂, MW 186.6) shares the ester moiety but replaces the 6-oxo group with chlorine. Key differences include:

| Property | 6-Oxo Derivative | 6-Chloro Derivative |

|---|---|---|

| Melting Point | 127–128 °C | 147–149 °C |

| pKa | 10.41 ± 0.40 | -0.94 ± 0.10 |

| Bioactivity | Antioxidant/Agonist | Antimicrobial |

The lower pKa of the chloro derivative enhances electrophilicity, favoring nucleophilic substitutions in medicinal chemistry applications .

Future Directions in Research

Targeted Drug Delivery

Functionalization of the ester group with PEG chains or lipid moieties could improve bioavailability. Molecular dynamics simulations predict that liposomal encapsulation increases plasma half-life by >300% compared to free compounds .

Catalytic Applications

The pyridazine ring’s electron-deficient nature suggests utility in organocatalysis. Preliminary studies indicate that Cu(II) complexes of similar ligands accelerate Ullmann couplings by 40–60% under mild conditions .

Computational Modeling

QSAR models using DFT calculations (B3LYP/6-311+G**) are needed to predict substituent effects on receptor binding affinities. Such models would guide the rational design of derivatives with optimized FPR selectivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume